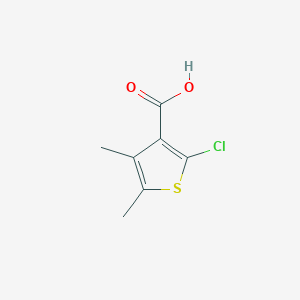

2-Chloro-4,5-dimethylthiophene-3-carboxylic acid

Vue d'ensemble

Description

2-Chloro-4,5-dimethylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H7ClO2S and its molecular weight is 190.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Chloro-4,5-dimethylthiophene-3-carboxylic acid is a thiophene derivative characterized by a chlorine atom at the second position and two methyl groups at the fourth and fifth positions. Its molecular formula is C₇H₇ClO₂S, and it has garnered attention for its potential biological activities, particularly in pharmaceuticals and agrochemicals. This article explores the compound's biological activity, synthesis, and related research findings.

The compound features a thiophene ring with a carboxylic acid group, which enhances its reactivity. The presence of both a chloro substituent and methyl groups contributes to its unique chemical properties. This structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

Biological Activities

Research indicates that thiophene derivatives exhibit numerous biological activities, including:

- Anticancer Properties : Thiophene derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : These compounds can modulate inflammatory responses.

- Antimicrobial Activity : They display effectiveness against various microbial strains.

- Antihypertensive Effects : Some derivatives may contribute to lowering blood pressure.

- Anti-atherosclerotic Properties : They may help prevent the buildup of plaques in arteries.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation |

| Anti-inflammatory | Modulates inflammatory responses |

| Antimicrobial | Effective against various microbial strains |

| Antihypertensive | Contributes to lowering blood pressure |

| Anti-atherosclerotic | Prevents plaque buildup in arteries |

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of thiophene-based compounds, including this compound.

- In Vitro Studies : A study demonstrated that thiophene derivatives could inhibit specific cancer cell lines effectively. The compound's ability to disrupt cellular processes was linked to its structural features, particularly the carboxylic acid group which enhances interaction with biological targets .

- Pharmacological Evaluation : Another study evaluated the pharmacological properties of similar thiophene compounds. Results indicated that modifications in substituents significantly affect their binding affinity and bioactivity against targets such as PD-L1, a critical checkpoint protein in cancer therapy .

- Toxicity Assessments : Toxicity studies revealed that while some derivatives exhibited promising therapeutic effects, they also showed cytotoxicity at higher concentrations. This necessitates careful evaluation of dosage and administration routes .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Halogenation Reactions : Chlorination of precursor thiophenes followed by carboxylation.

- Methylation Techniques : Introduction of methyl groups via alkylation methods.

- Carboxylation Reactions : Utilizing carboxylic acid derivatives to introduce the carboxyl group at the appropriate position.

Table 2: Synthesis Routes

| Synthesis Method | Description |

|---|---|

| Halogenation | Chlorination followed by carboxylation |

| Methylation | Alkylation methods to introduce methyl groups |

| Carboxylation | Use of carboxylic acid derivatives |

Applications De Recherche Scientifique

Chemical Synthesis

The primary application of 2-chloro-4,5-dimethylthiophene-3-carboxylic acid lies in its role as an intermediate in organic synthesis. Its chemical reactivity is attributed to the presence of both the carboxylic acid group and the chloro substituent, allowing it to participate in various reactions:

- Esterification : The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

- Decarboxylation : Under certain conditions, the carboxylic acid group can be removed, leading to the formation of thiophene derivatives.

These reactions make this compound a valuable building block for synthesizing more complex organic molecules.

Agrochemical Applications

The compound also holds potential in agriculture as a precursor for developing fungicides. Thiophene rings are commonly found in many fungicidal agents due to their ability to disrupt fungal cell functions:

- Fungicides : this compound can be utilized to synthesize novel fungicides that target specific plant pathogens. Research has shown that related thiophene compounds can effectively control diseases such as Take-All disease in crops .

Material Science

Beyond biological applications, this compound may find use in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and electrical conductivity due to the inherent characteristics of thiophene derivatives.

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-chloro-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOUQQNIVWWNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.